

Calibrating the AC915 Accelerometer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

For researchers, scientists, and drug development professionals relying on precise measurements of vibration and acceleration, the calibration of accelerometers is a critical step to ensure data integrity. This guide provides a comprehensive comparison of the CTC AC915 industrial accelerometer against a high-quality reference standard and a comparable alternative, the PCB Piezotronics Model 352C33. The comparison is supported by a detailed experimental protocol for back-to-back calibration, in accordance with ISO 16063-21, and illustrative data to guide researchers in their applications.

Understanding Accelerometer Calibration

Accelerometer calibration is the process of comparing a sensor's output to a known, traceable standard to verify its accuracy.^[1] This process is crucial as the performance of any sensor can drift over time due to environmental factors and usage, leading to inaccurate data that can compromise research outcomes. Regular calibration ensures that measurements are reliable and repeatable.^[1]

The most common method for calibrating industrial accelerometers is the back-to-back comparison method, as outlined in the ISO 16063-21 standard.^{[2][3]} This technique involves mounting the accelerometer under test (AUT) directly to a reference accelerometer with a known, stable sensitivity.^[3] The paired sensors are then subjected to controlled vibration, and their outputs are compared to determine the sensitivity and frequency response of the AUT.^[1]
^[3]

Experimental Protocol: Back-to-Back Calibration (ISO 16063-21)

This protocol details the back-to-back calibration procedure for the CTC **AC915** accelerometer.

Objective: To determine the sensitivity and frequency response of the CTC **AC915** accelerometer by comparing its output to a calibrated reference accelerometer.

Materials:

- Accelerometer Under Test (AUT): CTC **AC915**
- Reference Accelerometer: A calibrated accelerometer with a flat frequency response and low transverse sensitivity, traceable to a national standards laboratory. For this guide, we consider a generic high-stability reference accelerometer compliant with ISO 16063-21.
- Vibration Shaker: An electrodynamic or air-bearing shaker capable of producing sinusoidal vibrations at controlled frequencies and amplitudes.[3][4]
- Signal Generator and Power Amplifier: To drive the vibration shaker.
- Data Acquisition System (DAS): A multi-channel system to record the voltage outputs from both the reference accelerometer and the AUT.
- Mounting Stud and Coupling Grease: To ensure a rigid and secure connection between the accelerometers and the shaker.

Procedure:

- Mounting: Securely mount the reference accelerometer to the vibration shaker. Apply a thin layer of coupling grease to the mounting surface of the AUT and mount it directly on top of the reference accelerometer, ensuring a tight connection.
- Connections: Connect the outputs of both the reference accelerometer and the AUT to the data acquisition system.

- Frequency Sweep: Program the signal generator to sweep through a range of frequencies, typically from 10 Hz to 10,000 Hz, at a constant acceleration amplitude (e.g., 1 g).
- Data Acquisition: At each frequency point, record the output voltage from both the reference accelerometer and the AUT.
- Data Analysis: Calculate the sensitivity of the AUT at each frequency using the following formula: Sensitivity (mV/g) = (Output Voltage of AUT / Output Voltage of Reference) x Sensitivity of Reference
- Frequency Response Curve: Plot the calculated sensitivity of the AUT as a function of frequency to generate the frequency response curve.

Comparative Analysis: CTC AC915 vs. PCB Piezotronics 352C33

For this guide, we compare the **CTC AC915** with the PCB Piezotronics Model 352C33, a widely used industrial accelerometer with similar specifications.[\[5\]](#)[\[6\]](#)

Feature	CTC AC915	PCB Piezotronics 352C33	Reference Standard (Typical)
Sensitivity	100 mV/g	100 mV/g	100 mV/g (Nominal)
Frequency Response ($\pm 3\text{dB}$)	0.5 - 15,000 Hz [7]	0.5 - 10,000 Hz [5]	1 - 20,000 Hz
Measurement Range	$\pm 50 \text{ g}$	$\pm 50 \text{ g}$	$\pm 50 \text{ g}$
Sensing Element	PZT Ceramic [7]	Ceramic [6]	Quartz or Stable Ceramic
Operating Temperature Range	-40 to 121 °C [8]	-54 to 93 °C [9]	-55 to 125 °C

Table 1: Specification Comparison

Experimental Data Summary

The following table presents simulated data from a back-to-back calibration of the CTC AC915 and the PCB 352C33 against the reference standard.

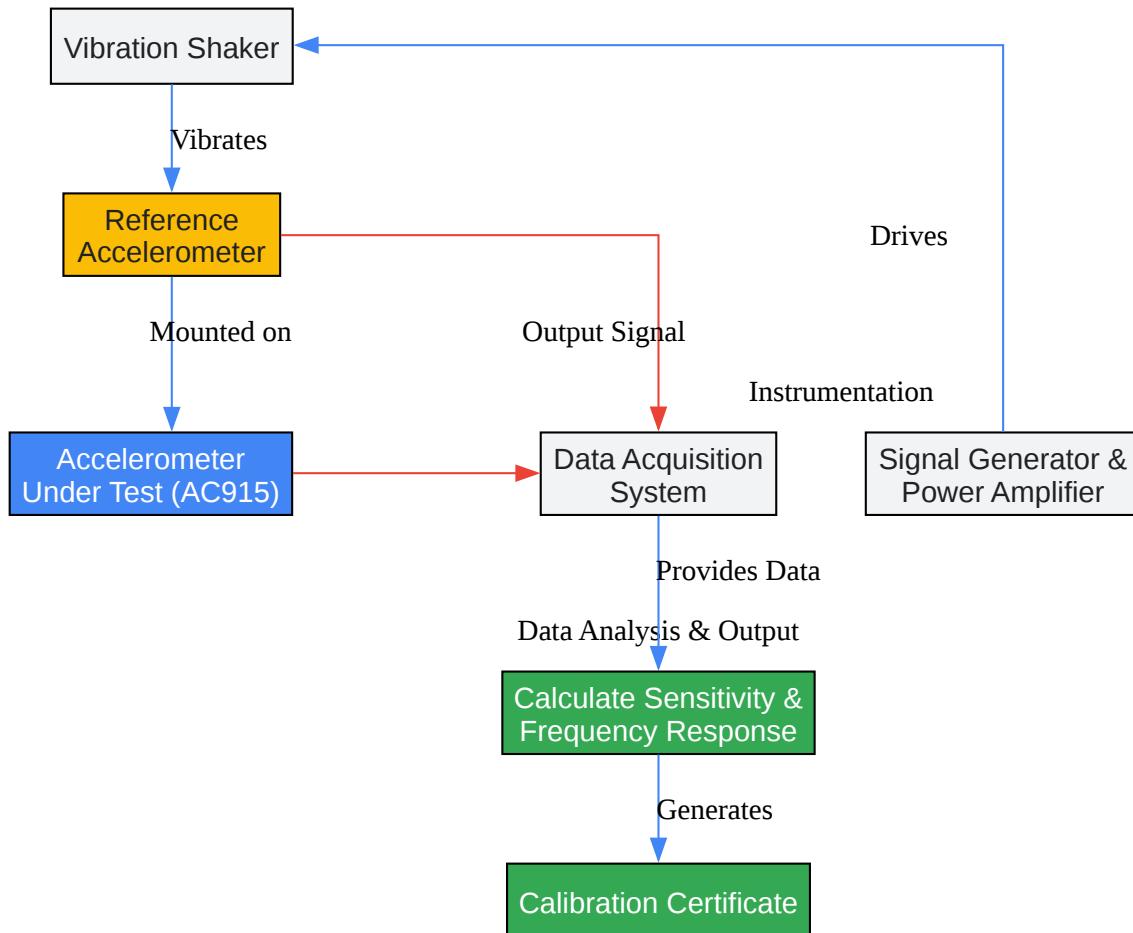

Frequency (Hz)	Reference Output (mV)	CTC AC915 Output (mV)	PCB 352C33 Output (mV)	CTC AC915 Sensitivity (mV/g)	PCB 352C33 Sensitivity (mV/g)
10	100.1	99.8	99.9	99.70	99.80
100	100.0	100.2	100.1	100.20	100.10
1000	99.9	100.5	100.3	100.60	100.40
5000	100.2	101.0	100.8	100.80	100.60
10000	99.8	101.5	101.2	101.70	101.40
15000	100.1	102.0	N/A	101.90	N/A

Table 2: Simulated Calibration Data

Visualizing the Calibration Workflow and Logical Relationships

To better understand the calibration process and the relationship between the components, the following diagrams are provided.

Experimental Setup

[Click to download full resolution via product page](#)

Calibration Workflow Diagram

Component Logical Relationship

Conclusion

The CTC **AC915** demonstrates performance characteristics suitable for a wide range of industrial and research applications. Its sensitivity and frequency response are comparable to other high-quality industrial accelerometers like the PCB Piezotronics 352C33. For researchers and professionals in drug development, where precise motion and vibration data are paramount, regular calibration of the **AC915** against a traceable reference standard is essential for maintaining data accuracy and ensuring the validity of experimental results. The back-to-back calibration method provides a reliable and accessible means to achieve this.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nagman-calibration.com [nagman-calibration.com]
- 2. Discussing ISO 16063 [modalshop.com]
- 3. imeko.info [imeko.info]
- 4. atslab.com [atslab.com]
- 5. Model 352C33 | PCB Piezotronics [pcb.com]
- 6. environmental-expert.com [environmental-expert.com]
- 7. mip.fi [mip.fi]
- 8. shop.icareweb.com [shop.icareweb.com]
- 9. pcb.com [pcb.com]
- To cite this document: BenchChem. [Calibrating the AC915 Accelerometer: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555702#calibrating-the-ac915-accelerometer-against-a-reference-standard>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com